molecular formula C8H11NO B13606540 (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13606540
M. Wt: 137.18 g/mol
InChI Key: SVACRPKLVPAIND-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a methyl group at the 5-position and a hydroxyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(5-methylpyridin-3-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with Pd/C.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: (1R)-1-(5-methylpyridin-3-yl)ethanone or (1R)-1-(5-methylpyridin-3-yl)ethanal.

    Reduction: (1R)-1-(5-methylpyridin-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-methylpyridin-2-yl)ethan-1-ol
  • (1R)-1-(4-methylpyridin-3-yl)ethan-1-ol
  • (1R)-1-(5-ethylpyridin-3-yl)ethan-1-ol

Uniqueness

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and its chiral center. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m1/s1

InChI Key

SVACRPKLVPAIND-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=CN=C1)[C@@H](C)O

Canonical SMILES

CC1=CC(=CN=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.